
(Thr4,Gly7)-Oxytocin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Thr4,Gly7)-Oxytocin is a synthetic analogue of oxytocin, a neuropeptide hormone that plays a crucial role in social bonding, sexual reproduction, childbirth, and the period after childbirth. This compound is specifically designed to act as an oxytocin receptor agonist, meaning it binds to and activates oxytocin receptors in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Thr4,Gly7)-Oxytocin involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The protecting groups are removed, and the peptide is cleaved from the resin. The specific reaction conditions, such as temperature and solvents, are optimized to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the final product meets the required standards for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
(Thr4,Gly7)-Oxytocin primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation-reduction reactions, particularly involving the disulfide bridge between cysteine residues .
Common Reagents and Conditions
Peptide Bond Formation: Common reagents include carbodiimides (e.g., N,N’-diisopropylcarbodiimide) and coupling agents (e.g., HOBt, HOAt).
Disulfide Bond Formation: Oxidizing agents such as iodine or air oxidation are used to form disulfide bridges.
Cleavage from Resin: Trifluoroacetic acid (TFA) is commonly used to cleave the peptide from the resin and remove protecting groups
Major Products
The major product of these reactions is the fully synthesized this compound peptide, which can be further purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity .
Scientific Research Applications
(Thr4,Gly7)-Oxytocin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating social behaviors, stress responses, and reproductive functions.
Medicine: Explored for potential therapeutic applications in conditions such as autism, anxiety, and postpartum depression.
Industry: Utilized in the development of new peptide-based drugs and therapeutic agents
Mechanism of Action
(Thr4,Gly7)-Oxytocin exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors. Upon binding, it activates intracellular signaling pathways that lead to various physiological responses. For example, in the central nervous system, it can modulate neuronal excitability and synaptic transmission by activating TRPV1 channels and inhibiting potassium channels .
Comparison with Similar Compounds
Similar Compounds
Oxytocin: The natural hormone with similar receptor binding properties.
Carbetocin: Another oxytocin analogue with a longer half-life and similar receptor affinity.
Desmopressin: A synthetic analogue of vasopressin, another neuropeptide with overlapping functions .
Uniqueness
(Thr4,Gly7)-Oxytocin is unique due to its specific modifications at the fourth and seventh positions of the peptide chain, which enhance its stability and receptor selectivity. These modifications make it a valuable tool for studying the physiological and pharmacological effects of oxytocin receptor activation .
Properties
Molecular Formula |
C39H61N11O12S2 |
|---|---|
Molecular Weight |
940.1 g/mol |
IUPAC Name |
(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-13-[(2S)-butan-2-yl]-10-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C39H61N11O12S2/c1-6-19(4)31-38(61)50-32(20(5)51)39(62)47-26(13-28(41)53)36(59)48-27(35(58)44-15-30(55)45-24(11-18(2)3)34(57)43-14-29(42)54)17-64-63-16-23(40)33(56)46-25(37(60)49-31)12-21-7-9-22(52)10-8-21/h7-10,18-20,23-27,31-32,51-52H,6,11-17,40H2,1-5H3,(H2,41,53)(H2,42,54)(H,43,57)(H,44,58)(H,45,55)(H,46,56)(H,47,62)(H,48,59)(H,49,60)(H,50,61)/t19-,20+,23-,24-,25-,26-,27-,31-,32-/m0/s1 |
InChI Key |
XQAKKLKDUOWUIU-IKNHWLCZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)O |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[(1S,4R,6S,7Z,14S,18R)-4-(cyclopropylsulfonylcarbamoyl)-18-hydroxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate](/img/structure/B10855144.png)
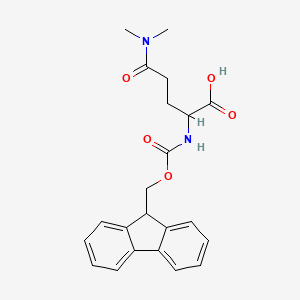
![4-chloro-5-[(2Z)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]pyridazin-3(2H)-one](/img/structure/B10855150.png)
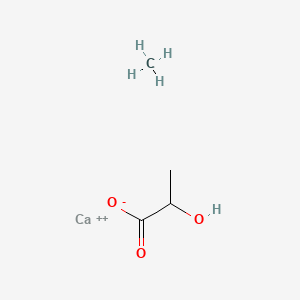
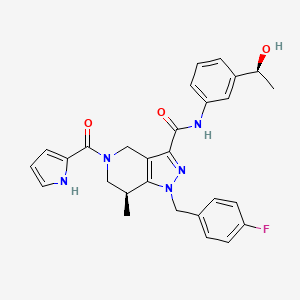
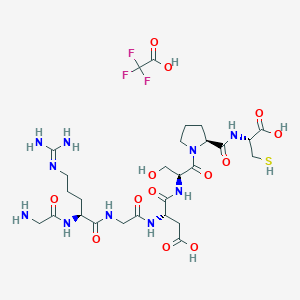


![[Glu4]-Oxytocin (acetate)](/img/structure/B10855209.png)
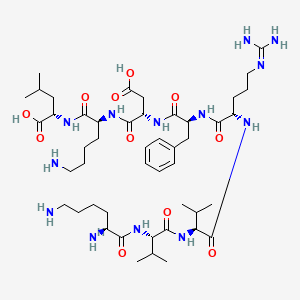
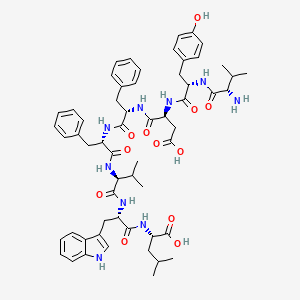
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B10855218.png)
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;hydrochloride](/img/structure/B10855222.png)
